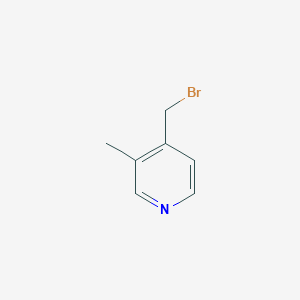

4-(Bromomethyl)-3-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-5-9-3-2-7(6)4-8/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALFRINWCREJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302438 | |

| Record name | 4-(Bromomethyl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227585-55-8 | |

| Record name | 4-(Bromomethyl)-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227585-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Bromomethyl)-3-methylpyridine hydrobromide CAS 73870-24-3 properties

An In-depth Technical Guide to 4-(Bromomethyl)-3-methylpyridine hydrobromide (CAS 73870-24-3)

This guide provides an in-depth analysis of this compound hydrobromide, a critical reagent for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its reactivity, and its application, providing a framework for its effective and safe utilization in the laboratory.

Core Compound Analysis: A Strategic Overview

This compound hydrobromide is a substituted pyridine derivative that serves as a highly versatile building block in organic synthesis.[1][2] Its strategic importance lies in the bifunctional nature of the molecule: a pyridine ring, which is a common scaffold in pharmaceuticals, and a reactive bromomethyl group.[3] This combination allows for the straightforward introduction of the 3-methyl-4-pyridyl moiety into a wide range of molecular architectures through nucleophilic substitution reactions.[1] This guide will dissect its properties, synthesis, applications, and handling protocols to empower its use in advanced chemical research.

Caption: Core aspects of this compound hydrobromide covered in this guide.

Section 1: Physicochemical and Spectroscopic Properties

A comprehensive understanding of a reagent's physical and chemical properties is foundational to its successful application in synthesis. The hydrobromide salt form enhances the compound's stability and modulates its solubility profile compared to the free base. It typically appears as a white to light yellow crystalline powder.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 73870-24-3 | [1][4][5] |

| Molecular Formula | C₆H₆BrN · HBr (or C₆H₇Br₂N) | [1][4] |

| Molecular Weight | 252.93 g/mol | [4][6] |

| Appearance | White to light yellow powder/crystal | [1][6] |

| Melting Point | 185 - 192 °C (lit.) | [1][4][7] |

| Purity | ≥97% (by Titration) | [1][7] |

| Solubility | Soluble in water | [2][8] |

| Storage Temperature | 2 - 8 °C, under inert gas | [1] |

| SMILES String | Br[H].BrCc1ccncc1 | [7] |

| InChI Key | VAJUUDUWDNCECT-UHFFFAOYSA-N | [7] |

Note: The compound is hygroscopic and should be handled accordingly.[9]

Section 2: Synthesis and Purification

The synthesis of 4-(bromomethyl)pyridine derivatives typically involves the bromination of the corresponding hydroxymethyl or methyl precursor. A common and effective laboratory-scale synthesis starts from 4-pyridinemethanol.

Rationale for Synthetic Route: The conversion of an alcohol (like 4-pyridinemethanol) to an alkyl bromide is a classic transformation. Using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are standard methods. One documented approach involves reacting 4-pyridinemethanol with 48% HBr at reflux, followed by treatment with PBr₃.[10] This two-step process first forms the pyridinium bromide salt of the starting alcohol, which is then converted to the desired bromomethyl product. The acidic conditions of the hydrobromide salt protect the pyridine nitrogen from unwanted side reactions.

Caption: General workflow for the synthesis and purification of 4-(bromomethyl)pyridine salts.

Illustrative Synthesis Protocol: A general procedure involves the reaction of 4-pyridinemethanol with phosphorus pentabromide in a suitable solvent like chloroform.[8][10]

-

Reaction Setup: To a solution of 4-pyridinemethanol (1.0 eq) in chloroform, phosphorus pentabromide (0.5 eq) is added.

-

Reflux: The reaction mixture is heated to reflux for approximately one hour, monitoring for the consumption of the starting material.

-

Work-up: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent such as ethanol to yield the hydrobromide salt as a white solid.[8][10]

This self-validating protocol concludes with a purification step that isolates the product, which can then be characterized by techniques like NMR and mass spectrometry to confirm its identity and purity.[10]

Section 3: Reactivity and Applications in Drug Discovery

The utility of this compound hydrobromide is centered on the reactivity of the bromomethyl group, which is an excellent electrophile for Sₙ2 reactions. This allows for the covalent attachment of the pyridyl scaffold to a variety of nucleophiles.

Core Reactivity: The electron-withdrawing nature of the pyridine ring activates the C-Br bond, making the benzylic-like carbon highly susceptible to nucleophilic attack. This enables facile reactions with O-nucleophiles (alcohols, phenols), N-nucleophiles (amines, amides), and S-nucleophiles (thiols), forming ethers, amines, and thioethers, respectively.

Caption: Synthetic pathways enabled by the reactivity of the title compound.

Applications: This reagent is invaluable for introducing the 3-methyl-4-pyridyl moiety, a common structural motif in bioactive molecules.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[1] Its use has been documented in the preparation of complex nucleolipid nanovectors for drug delivery and in the synthesis of various benzoxazine derivatives.[7]

-

Agrochemicals: It is employed in the development of new agrochemicals, such as pesticides and herbicides.[1]

-

Material Science: The compound finds use in creating polymers with specific properties, like enhanced thermal stability.[1]

Section 4: Safety, Handling, and Storage

Due to its corrosive and reactive nature, strict adherence to safety protocols is mandatory when handling this compound hydrobromide.

Hazard Profile: The compound is classified as corrosive and causes severe skin burns and eye damage (H314).[5][6][7] It may also be corrosive to metals (H290).[5] Inhalation, ingestion, or skin contact can be harmful.[11]

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Code | Hazard Statement |

| GHS05 | Danger | H314 | Causes severe skin burns and eye damage.[6][7] |

| GHS05 | Danger | H290 | May be corrosive to metals.[5] |

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to prevent vapor and dust formation.[5][6]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][7]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).[6]

-

Skin and Body Protection: Wear a lab coat and other suitable protective clothing.[6]

-

Respiratory Protection: If ventilation is inadequate, use a P3 (EN 143) respirator cartridge.[7]

Storage and Stability: The compound is stable under normal conditions but is sensitive to moisture (hygroscopic) and incompatible with strong bases and strong oxidizing agents.[4][6][12]

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

-

Atmosphere: For long-term stability, store under an inert gas (e.g., Argon or Nitrogen).[4][5]

-

Containers: Use corrosive-resistant containers.[4]

Caption: A step-by-step workflow for the safe handling and storage of the title compound.

Section 5: Experimental Protocol: N-Alkylation of a Primary Amine

This section provides a representative, detailed protocol for using this compound hydrobromide in a nucleophilic substitution reaction.

Objective: To synthesize N-((3-methylpyridin-4-yl)methyl)aniline.

Materials:

-

This compound hydrobromide (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN) as solvent

-

Ethyl acetate and brine for work-up

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound hydrobromide (1.0 eq) and potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension. The choice of an aprotic polar solvent like acetonitrile facilitates the Sₙ2 reaction.

-

Nucleophile Addition: Add aniline (1.1 eq) to the suspension. The slight excess ensures complete consumption of the limiting electrophile. The potassium carbonate acts as a base to deprotonate the aniline's ammonium salt formed during the reaction and to neutralize the HBr salt of the starting material, liberating the free amine nucleophile.

-

Heating: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Reaction Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. This removes any remaining inorganic impurities and water-soluble components.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-((3-methylpyridin-4-yl)methyl)aniline.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the final product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This robust protocol includes steps for reaction, work-up, and purification, ensuring a high-quality final product suitable for further research and development.

References

-

4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016, June 13). Available from: [Link]

-

Unlocking Pyridine Derivative Applications with 2-(Bromomethyl)pyridine Hydrobromide. (2026, February 18). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 73870-24-3: 4-(bromomethyl)pyridine hydrobromide [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(Bromomethyl)pyridine hydrobromide - Safety Data Sheet [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. lobachemie.com [lobachemie.com]

- 7. 4-(ブロモメチル)ピリジン 臭化水素酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-(Bromomethyl)pyridine hydrobromide | 73870-24-3 [chemicalbook.com]

- 9. 4-(Bromomethyl)pyridine Hydrobromide | 73870-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 4-(Bromomethyl)pyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.ca [fishersci.ca]

Technical Guide: Stability and Handling of 4-(Bromomethyl)-3-methylpyridine (Free Base vs. Hydrobromide Salt)

Executive Summary

This technical guide addresses the stability dichotomy of 4-(Bromomethyl)-3-methylpyridine , a critical intermediate in the synthesis of pharmaceuticals (e.g., H+/K+ ATPase inhibitors and neurological agents).

The central operational challenge with this compound is its autocatalytic instability in the free base form. While the hydrobromide salt (CAS 73870-24-3) is a stable, crystalline solid suitable for long-term storage, the free base is kinetically unstable at room temperature, prone to rapid self-alkylation (polymerization).

Core Directive: Researchers must store this compound as the hydrobromide salt and liberate the free base only via a "Just-in-Time" (JIT) protocol immediately prior to the downstream nucleophilic substitution reaction.

The Instability Mechanism: Self-Quaternization

To understand the handling requirements, one must understand the molecular failure mode. This compound contains two mutually reactive functional groups within the same structure:

-

Nucleophile: The pyridine nitrogen lone pair.

-

Electrophile: The exocyclic bromomethyl carbon (

).

In the free base form, the molecule acts as a "suicide substrate." The nitrogen of one molecule attacks the methylene carbon of a neighbor via an intermolecular

Mechanism Diagram

The following diagram illustrates the bimolecular self-alkylation pathway that degrades the free base.

Note on Sterics: While the methyl group at the 3-position provides slight steric bulk, it is insufficient to prevent this reaction at room temperature. The high electrophilicity of the benzylic-like position dominates the kinetics.

Comparative Analysis: Salt vs. Free Base

The hydrobromide salt protonates the pyridine nitrogen, effectively "masking" the nucleophile. This shuts down the self-alkylation pathway, rendering the molecule stable.

| Feature | Hydrobromide Salt (HBr) | Free Base |

| CAS Number | 73870-24-3 | N/A (Transient) |

| Physical State | Crystalline Solid (White/Off-white) | Oil / Low-melting solid |

| Electronic State | Pyridinium cation (Non-nucleophilic N) | Neutral Pyridine (Nucleophilic N) |

| Stability (RT) | Stable (> 2 years if desiccated) | Unstable (Decomposes < 1 hour) |

| Storage | Desiccator, Ambient or +4°C | Do Not Store (Use immediately) |

| Hygroscopicity | High (Hydroscopic) | Moderate |

| Primary Hazard | Corrosive solid | Lachrymator, Vesicant |

Operational Protocols

A. Storage of the Hydrobromide Salt[1]

-

Temperature: Store at 2–8°C (preferred) or cool room temperature.

-

Atmosphere: The salt is hygroscopic. Moisture ingress leads to hydrolysis of the C-Br bond to form the alcohol (4-(hydroxymethyl)-3-methylpyridine). Store under Argon or Nitrogen in a tightly sealed container.

-

Visual QC: The salt should be white to light yellow. A dark orange or brown color indicates decomposition (likely hydrolysis followed by polymerization of the resulting HBr-free species).

B. "Just-in-Time" Free Basing Protocol

For reactions requiring the free base (e.g., N-alkylation of a secondary amine where the HBr salt would consume the base equivalents), perform this extraction immediately before use.

Reagents:

-

This compound HBr[1]

-

Dichloromethane (DCM) or Chloroform (pre-cooled to 0°C)

-

Saturated Aqueous

or

Step-by-Step:

-

Preparation: Cool all solvents and the receiving flask to 0°C.

-

Partition: Suspend the HBr salt in DCM. Add the cold saturated base solution.

-

Extraction: Shake vigorously but briefly (limit contact time to < 2 minutes) to neutralize the HBr.

-

Separation: Separate the organic layer.

-

Drying: Dry rapidly over anhydrous

or -

Usage: Filter the cold solution directly into your reaction vessel containing the nucleophile. Do not concentrate to dryness unless absolutely necessary, and never apply heat.

Workflow Diagram

Synthesis Route (Reference)

If the commercial salt is unavailable, it is standard practice to synthesize it from the corresponding alcohol.

Reaction:

Protocol Summary: Reflux 4-(hydroxymethyl)-3-methylpyridine with 48% HBr. The product often precipitates upon cooling or can be crystallized from Ethanol/Ether. This route directly yields the stable salt form, bypassing the unstable free base isolation.

Safety & Toxicology (E-E-A-T)

Warning: This compound is a structural analog of benzyl bromide, a potent lachrymator and vesicant.

-

Lachrymator: The free base releases vapors that cause severe eye irritation and tearing. All operations involving the free base must occur inside a functioning fume hood.

-

Corrosivity: The HBr salt hydrolyzes on skin contact to release hydrobromic acid. It causes full-thickness skin burns (GHS Category 1B).

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophilic bromide before disposal.

References

-

Sigma-Aldrich. Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide. (Accessed 2023).

- Scriven, E. F. V.Pyridine and Pyridine Derivatives. In Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (General reference on haloalkylpyridine instability).

-

ChemicalBook. 4-(Bromomethyl)pyridine hydrobromide Properties and Synthesis.

-

PubChem. Compound Summary: 4-(Bromomethyl)pyridine hydrobromide.[2][3] National Library of Medicine.

-

TCI Chemicals. Product Specification: 4-(Bromomethyl)pyridine Hydrobromide.

Sources

Methodological & Application

Application Note: Protocol for Nucleophilic Substitution using 4-(Bromomethyl)-3-methylpyridine

Executive Summary

4-(Bromomethyl)-3-methylpyridine is a highly reactive picolyl halide intermediate widely used in the synthesis of pharmaceuticals, particularly for introducing the (3-methylpyridin-4-yl)methyl moiety into heterocyclic scaffolds. This structural motif is prevalent in proton pump inhibitors (PPIs) and various kinase inhibitors.

Critical Technical Challenge: The free base of this compound is inherently unstable due to self-quaternization , where the pyridine nitrogen of one molecule nucleophilically attacks the bromomethyl group of another, leading to rapid polymerization (formation of "black tar"). Consequently, this reagent is commercially supplied and stored as the hydrobromide salt .

This guide provides a robust, field-proven protocol for performing nucleophilic substitutions (

Chemical Profile & Stability[1][2][3]

| Property | Specification |

| Compound Name | This compound hydrobromide |

| Structure | Pyridine ring substituted with a methyl group at C3 and a bromomethyl group at C4.[1][2][3][4][5] |

| CAS Number | Note: Often indexed as the salt or free base analog. Closest analog CAS: 73870-24-3 (des-methyl). |

| Physical Form | White to off-white crystalline solid (Salt form). |

| Reactivity Class | Picolyl Halide (Benzylic-like reactivity). |

| Major Hazard | Lachrymator , Corrosive, Vesicant. |

| Storage | Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen). |

The Mechanism of Instability (Self-Quaternization)

The primary failure mode in handling this reagent is the inadvertent generation of the free base in a concentrated solution without a trapping nucleophile.

Caption: The self-alkylation pathway responsible for reagent decomposition.

General Safety & Handling

-

Lachrymator Warning: This compound is a potent tear gas agent. All operations, including weighing, must be performed in a functioning fume hood.

-

Skin Contact: Picolyl halides are vesicants (blister agents). Double-gloving (Nitrile) is mandatory.

-

Neutralization: All glassware and syringes should be rinsed with a dilute ammonia or NaOH solution before removal from the hood to quench residual alkylating agent.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

This protocol describes the coupling of this compound with a secondary amine. The key is to generate the free base in situ in the presence of the nucleophile to outcompete self-alkylation.

Reagents:

-

Nucleophile: Secondary Amine (1.0 equiv)

-

Electrophile: this compound HBr (1.1 – 1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

-

Note: 1 eq neutralizes the HBr salt; 1 eq neutralizes the HBr generated during substitution; 1 eq excess drives kinetics.

-

-

Solvent: Acetonitrile (ACN) or DMF (Anhydrous).

-

Concentration: 0.1 M to 0.2 M (relative to amine).

-

Step-by-Step Procedure:

-

Preparation of Nucleophile: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous Acetonitrile.

-

Tip: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base.

-

-

Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

-

Reasoning: Lower temperature suppresses the rate of self-alkylation more than the rate of cross-coupling.

-

-

Addition of Electrophile: Add This compound HBr (1.1 equiv) directly as a solid in small portions over 5–10 minutes.

-

Alternative: If the scale is large (>1g), dissolve the bromide salt in a minimal amount of DMF and add dropwise.

-

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check by TLC or LC-MS. The bromide is UV active (pyridine chromophore).

-

-

Work-up:

-

Dilute with Ethyl Acetate (EtOAc).[6]

-

Wash with saturated

(aq) to remove salts. -

Wash with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Protocol B: C-S Bond Formation (Thioether Synthesis)

Thiols are highly reactive nucleophiles. Inorganic bases are preferred here to form the thiolate anion.

Reagents:

-

Nucleophile: Thiol (R-SH) (1.0 equiv)

-

Electrophile: this compound HBr (1.1 equiv)

-

Base: Potassium Carbonate (

) (2.5 equiv) or Cesium Carbonate ( -

Solvent: DMF or Acetone.

Step-by-Step Procedure:

-

Thiolate Formation: Suspend

(2.5 equiv) in anhydrous DMF. Add the Thiol (1.0 equiv) and stir at RT for 15 minutes. -

Addition: Cool to 0°C. Add This compound HBr (1.1 equiv) portion-wise.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT. Reaction is usually complete within 2 hours due to the high nucleophilicity of the thiolate.

-

Quench: Pour the reaction mixture into ice-water.

-

Solid Product: If a precipitate forms, filter and wash with water.

-

Oil Product: Extract with EtOAc/Ether as in Protocol A.

-

Experimental Workflow Diagram

Caption: Optimized workflow ensuring low temperature during the free-basing step to prevent polymerization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Formation of Black Tar | Polymerization of the reagent. | Ensure temperature is at 0°C during addition.[7] Increase solvent volume (dilution reduces intermolecular reaction). |

| Low Yield | Hydrolysis of the bromide. | Ensure solvents are anhydrous. Minimize exposure of the HBr salt to humid air before addition. |

| Incomplete Reaction | HBr salt not fully neutralized. | Verify stoichiometry of the base.[8] Ensure at least 2.0 equivalents of base are available (1 for salt, 1 for reaction). |

| Product is Water Soluble | Pyridine nitrogen is protonated. | Adjust pH of the aqueous layer to >9 during workup to ensure the product is in the free-base form for extraction. |

References

- Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.

-

Synthesis of 4-(Bromomethyl)pyridine Hydrobromide (Analogous Protocol)

-

ChemicalBook.[5] (n.d.). 4-(Bromomethyl)pyridine hydrobromide synthesis. Retrieved October 26, 2025, from

- Context: Provides the foundational method for bromination of pyridin-4-ylmethanol using or HBr/Acetic Acid, applicable to the 3-methyl deriv

-

-

Nucleophilic Substitution with Picolyl Halides in Drug Discovery

-

BenchChem. (2025). Application Notes: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil. Retrieved October 26, 2025, from

- Context: While specific to the benzil derivative, this reference outlines the standard base/solvent systems ( /DMF) used for benzylic-type electrophiles in medicinal chemistry.

-

-

Handling of Unstable Pyridine Intermediates

-

Loba Chemie. (2016). Safety Data Sheet: 4-(Bromomethyl)pyridine Hydrobromide. Retrieved October 26, 2025, from

- Context: Authoritative source for safety data (H314: Causes severe skin burns) and storage conditions.

-

Sources

- 1. (4-Bromo-6-methylpyridin-3-yl)methanol () for sale [vulcanchem.com]

- 2. 4-(ブロモメチル)ピリジン 臭化水素酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-溴-4-甲基吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(Bromomethyl)pyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

Application Note & Protocol: Regioselective Synthesis of 4-(Bromomethyl)-3-methylpyridine from 3,4-Lutidine

Abstract

This document provides a comprehensive guide for the synthesis of 4-(bromomethyl)-3-methylpyridine, a pivotal intermediate in pharmaceutical and agrochemical research. The protocol details a regioselective free-radical bromination of 3,4-lutidine (3,4-dimethylpyridine) using N-Bromosuccinimide (NBS) as the bromine source and benzoyl peroxide (BPO) as a radical initiator. We delve into the mechanistic underpinnings of the reaction, emphasizing the factors that govern the preferential bromination at the 4-methyl position. This guide is designed for researchers, scientists, and drug development professionals, offering a robust, step-by-step methodology, safety protocols, and data interpretation to ensure a reliable and reproducible synthesis.

Scientific Rationale and Mechanistic Insight

The synthesis of this compound from 3,4-lutidine is achieved via the Wohl-Ziegler reaction, a well-established method for the allylic or benzylic bromination of hydrocarbons.[1] The reaction proceeds through a free-radical chain mechanism, which is critical to understand for successful execution and troubleshooting.

The Free-Radical Chain Mechanism

The reaction is comprised of three distinct stages: initiation, propagation, and termination.[2]

-

Initiation: The process begins with the homolytic cleavage of the weak O-O bond in the radical initiator, benzoyl peroxide (BPO), upon heating. This generates two benzoyloxy radicals, which can then lose CO₂ to form phenyl radicals. These highly reactive radicals initiate the chain by abstracting a hydrogen atom from a trace amount of HBr present, generating a bromine radical (Br•).

-

Propagation: This is the self-sustaining cycle where the desired product is formed.

-

A bromine radical (Br•) abstracts a hydrogen atom from one of the methyl groups of 3,4-lutidine. This is the rate-determining and selectivity-determining step. A benzylic-type radical intermediate is formed.

-

This pyridinylmethyl radical then reacts with a molecule of NBS to yield the brominated product, this compound, and a succinimidyl radical.

-

The succinimidyl radical abstracts a hydrogen from HBr to regenerate the bromine radical (Br•), which continues the chain reaction.

-

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂, or a bromine radical and a pyridinylmethyl radical combining.

The Basis of Regioselectivity

When presented with two potential reaction sites—the methyl groups at the C3 and C4 positions of 3,4-lutidine—the reaction shows a strong preference for the C4 position. This regioselectivity is a direct consequence of the electronic properties of the pyridine ring. The nitrogen atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect).[3][4] This effect deactivates the ring, particularly at the positions closest to the nitrogen (alpha and gamma positions relative to the lone pair direction).

Consequently, the C-H bonds of the methyl group at the C3 position (meta to the nitrogen) are electronically less affected compared to the C4 position (para to the nitrogen). However, the stability of the resulting radical intermediate is the deciding factor. The radical formed at the C4 position is more stabilized through resonance than the radical at the C3 position. Studies on the free radical bromination of unsymmetrical lutidines have shown that bromination preferentially occurs at the methyl group furthest from the nitrogen atom.[3] In the case of 3,4-lutidine, this leads to selective bromination at the 4-position. It is crucial to control the stoichiometry of NBS to prevent over-bromination, as studies have shown that 3,4-lutidine can yield dibrominated products with excess NBS.[3][4]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 3,4-Lutidine (3,4-dimethylpyridine) | ≥98% | Sigma-Aldrich | Store under nitrogen. |

| N-Bromosuccinimide (NBS) | ≥99% | Acros Organics | Recrystallize from water if purity is doubted. |

| Benzoyl Peroxide (BPO) | 97%, wetted with water | Alfa Aesar | Caution: Potentially explosive when dry. |

| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Fisher Scientific | Caution: Toxic and ozone-depleting. |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | VWR | For workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | For drying. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Molar Equivalents |

| 3,4-Lutidine | 107.15 | 5.36 | 50.0 | 1.0 |

| NBS | 177.98 | 8.90 | 50.0 | 1.0 |

| Benzoyl Peroxide | 242.23 | 0.24 | 1.0 | 0.02 (2 mol%) |

| CCl₄ (Solvent) | - | 150 mL | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

-

Charging the Flask: To the flask, add 3,4-lutidine (5.36 g, 50.0 mmol), N-bromosuccinimide (8.90 g, 50.0 mmol), and anhydrous carbon tetrachloride (150 mL).

-

Initiation: Add benzoyl peroxide (0.24 g, 1.0 mmol, 2 mol%). Note: Do not add the initiator to a hot solution.

-

Reaction: Begin stirring and gently heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction is often accompanied by the formation of the dense succinimide byproduct, which sinks to the bottom. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 3-5 hours.

-

Workup - Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 15 mL).

-

Workup - Aqueous Wash: Transfer the combined filtrate to a separatory funnel.

-

Wash with 10% aqueous sodium thiosulfate solution (50 mL) to quench any remaining bromine or NBS.

-

Wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any acidic byproducts.

-

Wash with brine (50 mL) to aid in the separation of the layers.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a yellowish oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity, is typically effective for separating the product from non-polar impurities and baseline material.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The product should be stored under an inert atmosphere at low temperatures to prevent degradation.

Safety and Handling Precautions

Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

-

N-Bromosuccinimide (NBS): An irritant and oxidizer.[5] It is harmful if swallowed and causes skin and eye irritation.[6] Handle in a fume hood and avoid inhalation of dust. Keep away from combustible materials.[7]

-

Benzoyl Peroxide (BPO): A strong oxidizing agent and may cause fire or explosion, especially when dry.[8] It is also a skin sensitizer. Always use it as supplied (wetted with water) and avoid grinding or subjecting the dry material to heat or friction.

-

Carbon Tetrachloride (CCl₄): Toxic, a suspected carcinogen, and harmful to the environment (ozone-depleting). All operations must be conducted in a certified chemical fume hood. Consider substitution with a less hazardous solvent like cyclohexane or acetonitrile if feasible and validated for this reaction.

-

3,4-Lutidine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No Reaction / Slow Rate | Inactive initiator; Wet reagents/solvent; Insufficient heat. | Use a fresh batch of BPO or AIBN. Ensure all glassware and solvents are scrupulously dry. Verify reflux temperature. |

| Low Yield | Incomplete reaction; Product loss during workup. | Increase reaction time. Be careful during extractions to avoid emulsion formation. |

| Over-bromination | Excess NBS; Prolonged reaction time. | Use a strict 1.0:1.0 stoichiometry of lutidine to NBS. Monitor the reaction closely by TLC and stop it upon completion. |

References

-

Tetrahedron Letters. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Retrieved from [Link]

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

Journal of Heterocyclic Chemistry. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1964). THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Retrieved from [Link]

-

OhioLINK Electronic Theses and Dissertations Center. (2010). Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines. Retrieved from [Link]

-

Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

-

ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

-

Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. daneshyari.com [daneshyari.com]

- 4. OhioLINK ETD: Thapa, Rajesh [etd.ohiolink.edu]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. lobachemie.com [lobachemie.com]

- 7. chemscience.com [chemscience.com]

- 8. fishersci.com [fishersci.com]

Application Notes and Protocols for the N-alkylation of Amines with 4-(Bromomethyl)-3-methylpyridine Hydrobromide

Introduction: The Strategic Importance of N-Alkylated Pyridines in Medicinal Chemistry

The introduction of a substituted pyridine moiety into a molecular scaffold is a cornerstone of modern medicinal chemistry and drug development. Pyridine rings are prevalent in a vast array of pharmaceuticals due to their ability to modulate key properties such as solubility, metabolic stability, and target binding affinity. The N-alkylation of amines serves as a fundamental and versatile strategy for forging carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive overview and detailed protocol for the N-alkylation of primary and secondary amines using 4-(bromomethyl)-3-methylpyridine hydrobromide, a valuable building block for introducing the 3-methylpyridin-4-ylmethyl group.

This specific reagent is an analogue of a substituted benzyl bromide, a class of compounds well-understood for their reactivity in nucleophilic substitution reactions.[3] The presence of the hydrobromide salt necessitates careful consideration of the reaction conditions, particularly the choice of base to both neutralize the salt and facilitate the desired N-alkylation. This document will elucidate the underlying mechanistic principles, provide a robust experimental protocol, and offer insights into expected outcomes and potential challenges.

Reaction Mechanism: A Classic SN2 Pathway

The N-alkylation of an amine with this compound hydrobromide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the amine by a suitable base, which enhances its nucleophilicity. The lone pair of electrons on the nitrogen atom of the amine then attacks the electrophilic benzylic carbon of the this compound, displacing the bromide leaving group.

A critical aspect of this specific reaction is the presence of the hydrobromide salt. The initial step, therefore, involves the neutralization of both the amine hydrobromide (if formed in situ) and the this compound hydrobromide by a base. This liberates the free amine and the free pyridine base, allowing the N-alkylation to proceed. A common challenge in the N-alkylation of primary amines is over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, can react further with the alkylating agent to form a tertiary amine.[4][5] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.[6][7]

Key Mechanistic Steps:

-

Neutralization: The added base neutralizes the hydrobromide salt of this compound and any amine salt present.

-

Nucleophilic Attack: The free amine acts as a nucleophile, attacking the electrophilic methylene carbon of the this compound.

-

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (amine) and the leaving group (bromide) are both partially bonded to the carbon atom.

-

Displacement and Product Formation: The bromide ion is displaced, and a new carbon-nitrogen bond is formed, yielding the N-alkylated product as its hydrobromide salt.

-

Final Deprotonation: The base in the reaction mixture deprotonates the newly formed ammonium salt to give the neutral N-alkylated amine product.

Experimental Protocol: N-alkylation of a Primary Amine

This protocol details a general procedure for the selective mono-N-alkylation of a primary amine with this compound hydrobromide.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role | Notes |

| This compound hydrobromide | 73870-24-3 | 268.99 | Alkylating Agent | Corrosive, handle with care in a fume hood.[8][9][10] |

| Primary Amine (e.g., Benzylamine) | 100-46-9 | 107.15 | Nucleophile | |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base | Anhydrous grade is recommended. |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent | Anhydrous grade is recommended.[2][11] |

| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent | |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | Aqueous Wash | |

| Brine | N/A | N/A | Aqueous Wash | |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |

Safety Precautions:

-

This compound hydrobromide is corrosive and can cause severe skin burns and eye damage.[8][10] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

-

Dimethylformamide (DMF) is a potential reproductive toxin. Handle with care and ensure adequate ventilation.

-

Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially if the amine is sensitive to oxidation.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.0 equivalent) and anhydrous dimethylformamide (DMF, approximately 0.2-0.5 M concentration relative to the amine).

-

Addition of Base: Add anhydrous potassium carbonate (2.5-3.0 equivalents). The excess base is crucial to neutralize the hydrobromide of the alkylating agent and the hydrobromide formed during the reaction.

-

Addition of Alkylating Agent: To the stirred suspension, add this compound hydrobromide (1.0-1.1 equivalents) portion-wise at room temperature. A slight excess of the amine can be used to minimize dialkylation.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting amine is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3][12]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated amine.[12]

Visualization of the Experimental Workflow

Caption: A step-by-step workflow for the N-alkylation reaction.

Data Presentation: Expected Outcomes and Substrate Scope

The yield of the N-alkylation reaction can vary depending on the nature of the amine substrate. Generally, less sterically hindered and more nucleophilic amines will provide higher yields. The following table provides a summary of expected outcomes with different classes of amines.

| Amine Substrate | Expected Reactivity | Typical Yield Range | Potential Side Reactions |

| Primary Aliphatic Amine | High | 70-95% | Over-alkylation to the tertiary amine.[5] |

| Secondary Aliphatic Amine | Moderate to High | 60-90% | Quaternization of the resulting tertiary amine.[13] |

| Aniline (Aromatic Amine) | Moderate | 40-75% | Requires slightly more forcing conditions (higher temp.). |

| Hindered Primary Amine | Low to Moderate | 25-60% | Slower reaction rates, may require longer reaction times. |

Troubleshooting and Optimization

-

Low or No Conversion:

-

Inactive Base: Ensure the potassium carbonate is anhydrous. Consider using a stronger base like cesium carbonate (Cs₂CO₃), which has been shown to be highly effective in N-alkylation reactions.[1][14]

-

Insufficient Temperature: For less reactive amines, gradually increase the reaction temperature.

-

Reagent Quality: Verify the purity and stability of the this compound hydrobromide, as it can degrade over time.[8][10]

-

-

Formation of Byproducts (Over-alkylation):

-

Stoichiometry: Use a slight excess of the primary amine relative to the alkylating agent.

-

Controlled Addition: Add the this compound hydrobromide solution dropwise to the amine and base mixture to maintain a low concentration of the alkylating agent.[4]

-

Competitive Deprotonation Strategy: A more advanced technique involves using the hydrobromide salt of the primary amine as the starting material and slowly adding a non-nucleophilic base like triethylamine. This maintains a low concentration of the free primary amine and keeps the more basic secondary amine product protonated and unreactive.[6][7]

-

Conclusion

The N-alkylation of amines with this compound hydrobromide is a reliable and straightforward method for the synthesis of a valuable class of substituted pyridines. By understanding the SN2 mechanism and carefully controlling the reaction conditions, particularly the choice of base and stoichiometry, researchers can achieve high yields of the desired mono-alkylated products. The protocol and insights provided herein serve as a practical guide for drug development professionals and synthetic chemists to effectively utilize this important synthetic transformation.

References

-

ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from [Link][1][15]

-

Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]

-

ACS Publications. (2025, February 26). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]

-

ACS Publications. (2025, March 31). C4-Selective Alkylation of Pyridines through Amidyl-Radical-Mediated 1,2-Hydrogen Atom Transfer. Retrieved from [Link]

-

LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]

-

Loba Chemie. (2016, June 13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Retrieved from [Link]

-

JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

-

ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

-

Wiley Online Library. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Retrieved from [Link]

-

ACS Publications. (2002, August 2). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Retrieved from [Link]

-

ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

RSC Advances. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

- Google Patents. (n.d.). CN101654432B - Method for N-alkylation of 2-pyridone.

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

American Chemical Society. (2026, February 8). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

-

ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

-

PubMed Central. (n.d.). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). Retrieved from [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lab Reporter [fishersci.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Amine alkylation - Wikipedia [en.wikipedia.org]

- 14. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Heterocycles Utilizing the 3-Methyl-4-(bromomethyl)pyridine Intermediate

Introduction: The Strategic Importance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a ubiquitous and privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif for medicinal chemists. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

One particularly versatile and reactive intermediate for the construction of more complex, fused heterocyclic systems is 3-methyl-4-(bromomethyl)pyridine . The presence of a reactive bromomethyl group ortho to a methyl group on the pyridine ring provides a powerful handle for a variety of cyclization reactions. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate for the construction of medicinally relevant heterocyclic compounds. We will delve into the underlying principles of the synthetic strategies and provide detailed, field-proven protocols for key transformations.

Part 1: Synthesis of the Key Intermediate: 3-Methyl-4-(bromomethyl)pyridine Hydrobromide

The efficient synthesis of the 3-methyl-4-(bromomethyl)pyridine intermediate is a critical first step. While several methods exist for the bromination of methylpyridines, a common and effective approach involves the radical bromination of 3,4-dimethylpyridine.

Protocol 1: Radical Bromination of 3,4-Dimethylpyridine

This protocol describes the synthesis of 3-methyl-4-(bromomethyl)pyridine hydrobromide from 3,4-dimethylpyridine using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Materials:

-

3,4-Dimethylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Diethyl ether

-

Hydrochloric acid (HCl) or Hydrobromic acid (HBr) solution in a suitable solvent (e.g., diethyl ether, isopropanol)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3,4-dimethylpyridine (1.0 eq) and the chosen solvent (e.g., CCl₄).

-

Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of the radical initiator (AIBN or BPO, ~0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-methyl-4-(bromomethyl)pyridine.

-

-

Salt Formation (Optional but Recommended for Stability and Purification):

-

Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether.

-

Slowly add a solution of HCl or HBr in a compatible solvent with stirring.

-

The hydrobromide or hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen and moisture.

-

Radical Initiator: AIBN or BPO is used to initiate the radical chain reaction required for the selective bromination of the benzylic methyl group.

-

N-Bromosuccinimide (NBS): A convenient and selective source of bromine radicals for allylic and benzylic bromination.

-

Salt Formation: The hydrobromide or hydrochloride salt of the product is often more stable and easier to handle and purify than the free base.

Quantitative Data for Intermediate Synthesis

| Starting Material | Brominating Agent | Initiator | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 3,4-Dimethylpyridine | NBS | AIBN | CCl₄ | 3 | ~70-80 | [1] |

| 3,4-Dimethylpyridine | NBS | BPO | Benzene | 4 | ~65-75 | [1] |

Part 2: Synthesis of Fused Heterocycles from 3-Methyl-4-(bromomethyl)pyridine

The electrophilic nature of the carbon atom in the bromomethyl group makes it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone for the synthesis of a wide array of fused heterocyclic systems.

Workflow for Heterocycle Synthesis

Caption: General workflow for the synthesis of fused heterocycles from 3-methyl-4-(bromomethyl)pyridine.

Application 1: Synthesis of Imidazo[1,5-a]pyridines

Imidazo[1,5-a]pyridines are a class of nitrogen-fused heterocycles with a broad spectrum of biological activities, including antiviral, and anticancer properties.[2][3][4]

Reaction Scheme:

Caption: Synthesis of Imidazo[1,5-a]pyridines.

Protocol 2: Synthesis of a 7-Methyl-imidazo[1,5-a]pyridine Derivative

This protocol outlines a general procedure for the synthesis of an imidazo[1,5-a]pyridine derivative via the reaction of 3-methyl-4-(bromomethyl)pyridine with a primary amine, followed by an intramolecular cyclization.

Materials:

-

3-Methyl-4-(bromomethyl)pyridine hydrobromide

-

Primary amine (e.g., benzylamine, aniline)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., acetonitrile, DMF)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methyl-4-(bromomethyl)pyridine hydrobromide (1.0 eq) in the chosen solvent.

-

Addition of Reactants: Add the primary amine (1.1 eq) and the base (2.0-3.0 eq).

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired imidazo[1,5-a]pyridine derivative.

-

Application 2: Synthesis of Pyrrolo[1,2-a]pyridines

Pyrrolo[1,2-a]pyridines are another important class of N-fused heterocycles with applications in materials science and medicinal chemistry.[5]

Reaction Scheme:

Caption: Synthesis of Pyrrolo[1,2-a]pyridines.

Protocol 3: Synthesis of a 7-Methyl-pyrrolo[1,2-a]pyridine Derivative

This protocol describes the synthesis of a pyrrolo[1,2-a]pyridine derivative through the reaction of 3-methyl-4-(bromomethyl)pyridine with an active methylene compound.

Materials:

-

3-Methyl-4-(bromomethyl)pyridine hydrobromide

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Strong base (e.g., sodium ethoxide, sodium hydride)

-

Solvent (e.g., ethanol, THF)

Procedure:

-

Formation of the Nucleophile: In a dry flask under an inert atmosphere, dissolve the active methylene compound (1.1 eq) in the chosen solvent. Add the strong base (1.1 eq) portion-wise at 0 °C and stir for 30 minutes.

-

Reaction: Add a solution of 3-methyl-4-(bromomethyl)pyridine hydrobromide (1.0 eq) in the same solvent to the nucleophile solution at 0 °C. Allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Work-up:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Application 3: Synthesis of Thieno[3,2-b]pyridines

Thieno[3,2-b]pyridines are sulfur-containing heterocyclic compounds that have shown promise as kinase inhibitors and anticancer agents.[6][7][8]

Reaction Scheme:

Caption: Synthesis of Thieno[3,2-b]pyridines.

Protocol 4: Synthesis of a 6-Methyl-thieno[3,2-b]pyridine Derivative

This protocol provides a general method for the synthesis of a thieno[3,2-b]pyridine derivative starting from 3-methyl-4-(bromomethyl)pyridine and a thioglycolate derivative.

Materials:

-

3-Methyl-4-(bromomethyl)pyridine hydrobromide

-

Ethyl thioglycolate or a similar derivative

-

Base (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol, DMF)

Procedure:

-

S-Alkylation: In a round-bottom flask, dissolve ethyl thioglycolate (1.1 eq) in the chosen solvent. Add the base (1.1 eq) and stir for 15 minutes. Then, add 3-methyl-4-(bromomethyl)pyridine hydrobromide (1.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Cyclization: Add an additional equivalent of a strong base (e.g., sodium ethoxide) to promote the intramolecular Dieckmann condensation. Heat the reaction mixture to reflux for 4-8 hours.

-

Work-up:

-

Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting thieno[3,2-b]pyridine derivative by column chromatography or recrystallization.

-

Conclusion

The 3-methyl-4-(bromomethyl)pyridine intermediate is a highly valuable and versatile building block for the synthesis of a diverse range of fused heterocyclic compounds. Its strategic use allows for the efficient construction of complex molecular architectures with significant potential in medicinal chemistry and drug discovery. The protocols provided in this application note offer a solid foundation for researchers to explore the rich chemistry of this intermediate and to develop novel heterocyclic compounds with tailored biological activities. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an. To Chemistry Journal, 7.

- Al-Tel, T. H. (2012). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 17(9), 10793–10805.

- Bakhite, E. A., Abdou, A. O. A., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121–136.

- Catak, S., & Aviyente, V. (2008). A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐a]pyridines.

- Gulea, M., & Neda, I. (2011). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 56(11), 1039–1042.

- Han, Y., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry, 279, 116806.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Katritzky, A. R., et al. (2010). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 2878–2940.

- Kemnitzer, W. E., et al. (2004). Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-Based High-Throughput Screening Assay. 1. Structure−Activity Relationships of the 4-Aryl Group. Journal of Medicinal Chemistry, 47(25), 6299–6310.

- Kumar, A., et al. (2013). Synthesis and biological activities of substituted pyrrolo [1,2-a] pyridines. Indian Journal of Chemistry - Section B, 52B(8), 1058–1062.

- Lu, Y., Guo, J., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.

-

Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thieno[3,2-b]pyridines. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methylpyridine. Retrieved from [Link]

-

ResearchGate. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]

- Sharma, V., & Kumar, V. (2021). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 133(1), 22.

- Wang, X., et al. (2008). A General and Efficient Copper-Catalyzed Synthesis of Pyrroles. Organic Letters, 10(12), 2413–2416.

Sources

- 1. researchgate.net [researchgate.net]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Handling lachrymatory properties of picolyl bromide derivatives

Topic: Safe Handling, Stability, and Neutralization of Lachrymatory Picolyl Bromides Ticket ID: PB-SAFE-001 Status: Active

Introduction: The Mechanism of Tears

Why does this chemical hurt? Unlike simple irritants, picolyl bromide derivatives are potent lachrymators (tear agents) and alkylating agents. Their high activity stems from their ability to covalently modify biological targets.

-

The Target: The TRPA1 ion channel (Transient Receptor Potential Ankyrin 1), located on nociceptive (pain-sensing) neurons in the cornea and respiratory tract.

-

The Mechanism: The electrophilic bromomethyl group (

) reacts with nucleophilic cysteine residues (thiol groups) on the N-terminus of the TRPA1 channel via alkylation . -

The Result: This covalent modification locks the channel open, causing a massive influx of calcium ions (

), which the brain interprets as intense burning pain, triggering reflex lachrymation (tearing) and coughing to flush the irritant.

Expert Insight: Because this is a covalent bond formation, the pain can persist even after the chemical is washed away. Prevention is the only viable strategy.

Module 1: Stability & The "Self-Destruct" Mode

Critical Technical Context: Researchers often report picolyl bromide "going bad" or turning into an insoluble tar. This is due to auto-quaternization .

-

The Paradox: Picolyl bromide contains both a nucleophile (the pyridine nitrogen) and an electrophile (the bromomethyl group) on the same molecule.

-

The Risk: In its free base form, Molecule A attacks Molecule B, forming a pyridinium salt dimer or polymer. This renders the reagent useless and insoluble.

-

The Solution: Always store and handle as the Hydrobromide Salt (HBr) . Only liberate the free base immediately prior to reaction or in situ.

Visualizing the Stability Pathway

Figure 1: The degradation pathway of picolyl bromide. The free base is unstable and prone to polymerization.

Module 2: The "Closed-Loop" Handling Protocol

Objective: Weigh and transfer the solid HBr salt without releasing dust into the hood atmosphere.

The "Open Sash" Mistake: Never weigh picolyl bromide on an open balance. The static charge of the fine powder will disperse micro-particles, which will eventually drift past the sash and into your breathing zone.

Protocol: Solution-Based Transfer

-

Preparation:

-

Pre-weigh a septum-capped vial (empty) and record the tare weight.

-

Prepare a "Quench Bath" (See Module 3) inside the hood before starting.

-

-

The Transfer (Inside Hood):

-

Place the picolyl bromide bottle and the tared vial deep inside the hood.

-

Quickly transfer the approximate amount of solid into the vial.

-

Cap the vial immediately.

-

-

The Weighing:

-

Wipe the exterior of the closed vial with a tissue soaked in thiosulfate solution (to neutralize external dust).

-

Take the closed vial to the balance to weigh. Calculate the net mass.

-

-

The Dissolution:

-

Return the closed vial to the hood.

-

Inject your reaction solvent (e.g., DCM, DMF) through the septum using a syringe.

-

Swirl to dissolve.

-

-

The Delivery:

-

Transfer the solution to your reaction vessel via syringe or cannula.

-

Result: The lachrymator is never exposed to the open air.

-

Module 3: Neutralization & Decontamination

The Chemistry of Safety: Water alone is insufficient because picolyl bromide has low water solubility. You need a "soft" nucleophile to rapidly displace the bromide.

The Gold Standard: Sodium Thiosulfate The reaction converts the volatile, reactive alkyl bromide into a non-volatile, water-soluble Bunte Salt .

Decontamination Solution Recipes

| Agent | Composition | Efficacy | Use Case |

| Solution A (Standard) | 10% w/v Sodium Thiosulfate in Water | High | General glassware soak, sash wipe-down. |

| Solution B (Heavy Duty) | 10% Thiosulfate + 1% NaOH in Water | Very High | Spills. The base prevents HBr fumes; Thiosulfate quenches the alkylator. |

| Solution C (Avoid) | Ammonia / Bleach | Medium/Risky | DO NOT USE. Bleach can form toxic chloramines. Ammonia is volatile.[1] |

Emergency Spill Workflow

Figure 2: Step-by-step response for picolyl bromide spills. The "Wait" step is critical for chemical neutralization.

Troubleshooting & FAQs

Q1: The solid picolyl bromide in the bottle has turned pink or brown. Is it safe to use?

-

Diagnosis: This indicates partial decomposition. The color comes from traces of

or conjugated polymerization products (see Figure 1). -

Action: If it is the HBr salt, you can often recrystallize it (ethanol/ether) to restore white crystals. If it is the free base, it has likely auto-quaternized and should be discarded.

-

Prevention: Store the HBr salt in a desiccator at 4°C, protected from light.

Q2: I smell a sweet, acrid odor outside the fume hood.

-

Immediate Action: Stop work. Close the sash fully.

-

Root Cause: Picolyl bromide has a low olfactory threshold. If you smell it, you have either:

-

Created a draft (walking too fast past the hood).

-

Contaminated your gloves and touched a door handle/keyboard.

-

Failed to quench a syringe needle before removing it from the hood.

-

-

Fix: Change gloves immediately. Wipe down the sash handle with Thiosulfate Solution A.

Q3: Can I use Ammonium Hydroxide to neutralize it?

-

Technical Answer: Yes, ammonia will react to form the aminomethyl pyridine, but it is less ideal than thiosulfate.

-

Why? Ammonia itself is a respiratory irritant. Mixing a lachrymator with an irritant creates a "chemical cocktail" that makes it hard to determine if the hazard is neutralized. Stick to Sodium Thiosulfate (odorless, non-volatile).

Q4: I got a drop on my nitrile gloves. Do I have time to finish the step?

-

Answer: NO.

-

Data: Alkyl bromides can permeate standard nitrile gloves in < 5 minutes .

-

Protocol: immediately remove gloves (turning inside out), wash hands with soap and water, and don fresh gloves. Do not rely on "double gloving" to extend work time after a hit.

References

-

Mechanism of Action (TRPA1)

-

Bautista, D. M., et al. (2006).[2] "TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents." Cell.

-

-

Chemical Safety & Neutralization

-

National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Working with Chemicals of High Toxicity."

-

-

Picolyl Bromide Stability

-

Thermo Fisher Scientific. (2021).[3] Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide.

-

-

Bunte Salt Reaction

-

U.S. Army Public Health Center. (2018).[4] Technical Guide 244: The Industrial Hygiene Field Guide. (Referencing thiosulfate neutralization of alkyl halides).

-

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation [mdpi.com]

- 4. quora.com [quora.com]

Technical Support Center: Stability & Storage of 4-(Bromomethyl)-3-methylpyridine HBr

Case ID: 4-BMP-HBr-STAB Status: Active Priority: High (Reactive Intermediate) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The "Ticking Time Bomb" of Benzylic Bromides

You are likely working with 4-(Bromomethyl)-3-methylpyridine hydrobromide (CAS: 73870-24-3) as a key intermediate for introducing a pyridine moiety into a larger scaffold.

The Critical Insight: This compound is chemically designed to be reactive. The very feature that makes it useful—the highly electrophilic benzylic carbon—is also its Achilles' heel. Unlike standard reagents, this compound possesses an internal "self-destruct" mechanism (intermolecular self-alkylation) that is held in check only by the protonation of the pyridine nitrogen (the HBr salt form).

If the acidic environment is compromised (e.g., by moisture), the compound will revert to its free base form and rapidly polymerize into a useless, insoluble tar.

Module 1: The Gold Standard Storage Protocol

Do not deviate from these parameters for long-term storage (>1 week).

Q: What are the absolute non-negotiable conditions for storage?

| Parameter | Specification | The Scientific "Why" |

| Temperature | -20°C (Freezer) | Retards the kinetics of hydrolysis and autopolymerization. While 4°C is acceptable for days, -20°C is required for months. |

| Atmosphere | Inert (Argon/Nitrogen) | Oxygen is less of a threat than moisture . Inert gas prevents atmospheric water vapor from entering. |

| Container | Amber Glass + Desiccant | Amber glass blocks UV light (preventing radical C-Br cleavage). Secondary containment with desiccant (e.g., Drierite) is mandatory. |

| Seal | Parafilm/Teflon Tape | Screw caps loosen at low temps due to thermal contraction. An external seal prevents moisture ingress during freezer storage. |

Q: I received the package at room temperature. Is it ruined?

A: Likely no , provided the manufacturer sealed it under inert gas.

-

Immediate Action: Do not open the vial immediately. Allow it to equilibrate to room temperature to prevent condensation on the cold solid.

-